molecular formula C10H12N2O2 B1276914 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 68708-27-0

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B1276914
CAS No.: 68708-27-0
M. Wt: 192.21 g/mol
InChI Key: LDDVELARZBGXHQ-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is known for its potential biological activities and is used in various scientific research fields. The compound has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic ketones in the presence of acidic or basic catalysts. The reaction conditions often include refluxing in solvents like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups on the tetrahydroquinoline core. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDVELARZBGXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

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